molecular formula C14H19N5O2 B2937827 N-(cyclohexylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1775496-61-1

N-(cyclohexylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

Cat. No.: B2937827
CAS No.: 1775496-61-1
M. Wt: 289.339
InChI Key: JTQUOMJEQMPRMP-UHFFFAOYSA-N
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Description

N-(cyclohexylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a heterocyclic compound featuring a fused [1,2,3]triazolo[1,5-a]pyrazine core substituted with a cyclohexylmethyl carboxamide group, a methyl group at position 6, and a ketone at position 2. This scaffold is part of a broader class of [1,2,3]triazolo[1,5-a]pyrazines, which are pharmacologically significant due to their diverse biological activities, including antitumor, antiviral, and enzyme inhibitory properties . The compound’s structural complexity arises from the fusion of a 1,2,3-triazole ring with a partially saturated pyrazine ring, a motif present in drug candidates such as HIV protease inhibitors and sigma receptor modulators .

Properties

IUPAC Name

N-(cyclohexylmethyl)-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-9-8-19-12(14(21)16-9)11(17-18-19)13(20)15-7-10-5-3-2-4-6-10/h8,10H,2-7H2,1H3,(H,15,20)(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQUOMJEQMPRMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=N2)C(=O)NCC3CCCCC3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide typically involves a multi-step process. One common method starts with the preparation of the triazole ring through a [3+2] cycloaddition reaction between an azide and an alkyne. This is followed by the formation of the pyrazine ring through cyclization reactions involving appropriate precursors.

  • Step 1: Formation of the Triazole Ring

      Reagents: Azide, Alkyne

      Conditions: Copper(I) catalysis, room temperature

      Reaction: Azide + Alkyne → Triazole

  • Step 2: Formation of the Pyrazine Ring

      Reagents: Appropriate diketone or diamine precursors

      Conditions: Acidic or basic conditions, elevated temperature

      Reaction: Cyclization to form the pyrazine ring

  • Step 3: Functionalization

      Reagents: Cyclohexylmethylamine, carboxylic acid derivatives

      Conditions: Mild heating, solvent (e.g., ethanol)

      Reaction: Formation of the carboxamide linkage

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and cyclization steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

      Reagents: Oxidizing agents like hydrogen peroxide or potassium permanganate

      Conditions: Aqueous or organic solvents, controlled temperature

  • Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

      Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride

      Conditions: Solvent (e.g., ethanol), low temperature

  • Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

      Reagents: Various nucleophiles or electrophiles

      Conditions: Solvent (e.g., dichloromethane), room temperature

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(cyclohexylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Key Differentiators

Core Heterocycle: The target compound’s [1,2,3]triazolo[1,5-a]pyrazine core distinguishes it from pyrimidine (e.g., 5j) or quinoxaline (e.g., 4-trifluoromethyl derivative) analogues.

The 6-methyl and 4-oxo groups stabilize the fused ring system, analogous to QV-2901, but the carboxamide derivative (target) offers better hydrolytic stability than carboxylic acid counterparts .

Synthetic Efficiency :

  • The target compound’s synthesis likely leverages tandem Ugi–Huisgen reactions (as in ), which are more efficient than multi-step routes used for early [1,2,3]triazolo[1,5-a]pyrazines (e.g., Chandrasekaran’s method) .
  • In contrast, [1,2,4]triazolo[1,5-a]pyrimidines (e.g., 5j) require multi-component reactions with moderate yields (43–56%) .

The 3,4,5-trimethoxyphenyl group in 5j and analogues is linked to tubulin inhibition, a common antitumor mechanism .

Biological Activity

Overview

N-(cyclohexylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a synthetic compound classified within the triazolopyrazine family. This class of compounds is recognized for its diverse biological activities and potential applications in medicinal chemistry. The compound's unique structure, featuring a triazole ring fused with a pyrazine ring, positions it as a candidate for various therapeutic applications.

  • Molecular Formula: C14H19N5O2
  • CAS Number: 1775496-61-1
  • Molecular Weight: 277.34 g/mol

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate various cellular processes, potentially leading to therapeutic effects in different disease models.

Biological Activities

Research has indicated that triazolopyrazine derivatives exhibit a range of biological activities:

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolopyrazine derivatives. For instance, compounds structurally similar to N-(cyclohexylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine have shown significant anti-tumor activity against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values indicating potent efficacy .

Antimicrobial Activity

Triazolopyrazines have been reported to possess antibacterial and antifungal properties. The mechanism often involves the disruption of bacterial cell membranes or inhibition of critical enzymes such as DNA gyrase and topoisomerase IV .

Antimalarial Activity

Compounds within this scaffold have demonstrated moderate antimalarial activity against Plasmodium falciparum. The proposed mechanism involves inhibition of PfATP4, an ATPase crucial for the parasite's ion homeostasis .

Comparative Analysis

To understand the relative potency and specificity of this compound compared to other similar compounds, a summary table is provided below:

Compound NameBiological ActivityIC50 (μM)Target Mechanism
22iAnticancer0.83 (A549)c-Met kinase inhibition
N-(cyclohexylmethyl)-6-methyl...Anticancer/AntimicrobialTBDEnzyme/Receptor modulation
Triazolo[4,3-a]pyrazinesAntimalarial0.3 - >20PfATP4 inhibition

Note: TBD = To Be Determined.

Case Studies

Several case studies have been conducted to evaluate the biological activity of triazolopyrazines:

  • Anticancer Study : A recent investigation into a series of triazolopyrazines revealed that one compound exhibited an IC50 value of 0.15 μM against MCF-7 cells, indicating high potency as a potential anticancer agent .
  • Antimicrobial Evaluation : A study focusing on the antibacterial properties of triazolo[4,3-a]pyrazines demonstrated significant activity against common pathogens with mechanisms involving DNA gyrase inhibition .

Q & A

Q. Table 1: Example DoE Variables

VariableRange TestedImpact on Yield
Temperature25°C – 80°CHigh
Solvent Ratio1:1 – 3:1 (EtOAc:Hexane)Moderate
Catalyst0.1 – 1.0 eq.Low

Advanced: What strategies stabilize the 4,5-dihydro[1,2,3]triazolo core during storage?

Methodological Answer:

  • Degradation Analysis: Use accelerated stability studies (40°C/75% RH) to identify degradation pathways.
  • Excipient Screening: Add antioxidants (e.g., BHT) or desiccants to mitigate hydrolysis or oxidation.
  • Storage Conditions: Store at -20°C in amber vials under inert gas (N₂ or Ar) .

Advanced: How to analyze structure-activity relationships (SAR) for triazolo-pyrazine derivatives?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified cyclohexylmethyl or methyl groups.
  • Biological Assays: Test affinity for target receptors (e.g., CB2 cannabinoid receptors) .
  • 3D-QSAR Modeling: Use CoMFA or CoMSIA to correlate structural features with activity.

Q. Table 2: Example SAR Data

CompoundR GroupIC₅₀ (nM)
ParentCyclohexylmethyl120
Analog 1Benzyl85
Analog 2n-Pentyl450

Advanced: What are the challenges in scaling up synthesis from mg to gram scale?

Methodological Answer:

  • Heat Transfer: Ensure exothermic reactions (e.g., cyclization) are controlled using jacketed reactors.
  • Purification: Replace column chromatography with recrystallization or distillation.
  • Process Analytical Technology (PAT): Implement in-line FTIR or HPLC to monitor reaction progress .

Advanced: How to address low solubility in biological assays?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO-water mixtures (≤1% DMSO) to maintain solubility without cytotoxicity.
  • Prodrug Design: Introduce hydrophilic groups (e.g., phosphate esters) temporarily.
  • Nanoparticle Formulation: Encapsulate in PLGA or liposomes to enhance bioavailability .

Advanced: What interdisciplinary approaches enhance research on this compound?

Methodological Answer:

  • Chemical Informatics: Mine databases for similar triazolo-pyrazines to predict properties or activities.
  • Microfluidics: Develop continuous-flow systems to improve reaction efficiency .
  • Collaborative Frameworks: Integrate computational, synthetic, and biological teams to accelerate discovery .

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